3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a quinazolinone moiety, a piperidine ring, and a thiazolidinedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents.
Acylation: The quinazolinone core is then acylated using acetic anhydride to introduce the acetyl group.
Piperidine Ring Formation: The acylated quinazolinone is reacted with piperidine under basic conditions to form the piperidinyl derivative.
Thiazolidinedione Formation: Finally, the piperidinyl derivative is reacted with thiazolidine-2,4-dione under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens (for halogenation) and organometallic reagents (for carbon-carbon bond formation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications, particularly in the treatment of diseases where modulation of its molecular targets is beneficial.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Piperidinyl derivatives: Compounds with a piperidine ring often exhibit similar pharmacological properties.
Thiazolidinedione derivatives: These compounds are known for their antidiabetic properties and may share some therapeutic applications.
Uniqueness
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-15(9-21-11-19-14-4-2-1-3-13(14)17(21)25)20-7-5-12(6-8-20)22-16(24)10-27-18(22)26/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUYBBGQHYKKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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